molecular formula C2H5K2O4P B12648356 Phosphoric acid, ethyl ester, potassium salt CAS No. 97489-53-7

Phosphoric acid, ethyl ester, potassium salt

Cat. No.: B12648356
CAS No.: 97489-53-7
M. Wt: 202.23 g/mol
InChI Key: HEUAXSYUYZUAJZ-UHFFFAOYSA-L
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Description

Phosphoric acid, ethyl ester, potassium salt is an organophosphate compound with the CAS Registry Number 64864-09-1 . Its molecular formula is C2H5K2O4P, and it has a molecular weight of 202.23 g/mol . Organophosphates are esters of phosphoric acid and can exist in mono-, di-, or tri-ester forms . This specific potassium salt is related to a class of chemicals that find utility in industrial and research settings. Phosphoric acid esters, in general, are known to be used as wetting and dispersing agents in various applications, such as coatings, printing inks, and plastic composites like sheet and bulk molding compounds (SMC/BMC) . These agents help in the uniform distribution of solid particles within a liquid medium, a critical process in the formulation of stable suspensions and emulsions. As an organophosphate ester, the compound's properties are influenced by its structure; phosphate mono- and di-esters are typically water-soluble due to their negative charge at neutral pH, while tri-esters are more hydrophobic . Researchers may investigate this compound for its surface-active properties, its role as a chemical intermediate, or its behavior in electrolyte systems. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

97489-53-7

Molecular Formula

C2H5K2O4P

Molecular Weight

202.23 g/mol

IUPAC Name

dipotassium;ethyl phosphate

InChI

InChI=1S/C2H7O4P.2K/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2

InChI Key

HEUAXSYUYZUAJZ-UHFFFAOYSA-L

Canonical SMILES

CCOP(=O)([O-])[O-].[K+].[K+]

Related CAS

1623-14-9 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, ethyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:

    Esterification: Phosphoric acid reacts with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl phosphate. [ \text{H}_3\text{PO}_4 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{PO}_4 + \text{H}_2\text{O} ]

    Neutralization: The ethyl phosphate is then neutralized with potassium hydroxide to form the potassium salt. [ \text{C}_2\text{H}_5\text{PO}_4 + \text{KOH} \rightarrow \text{C}_2\text{H}_5\text{KPO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques are common practices to enhance the production efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under various conditions, a reaction critical to its behavior in aqueous environments:

Mechanism

Hydrolysis proceeds via nucleophilic attack at the phosphorus atom (SN2P mechanism), where water or hydroxide ions cleave the P-O bond . This mechanism is common in phosphate esters and is influenced by pH:

  • Acidic conditions : The reaction occurs slowly, with protonation stabilizing intermediates.

  • Basic conditions : Hydroxide ions facilitate faster hydrolysis via the SN2P pathway .

Products

Hydrolysis yields ethanol and phosphate ions (PO₄³⁻):

C2H5OPO(OH)OK2+H2OC2H5OH+PO43+2K+\text{C}_2\text{H}_5\text{OPO(OH)}\text{OK}_2 + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{PO}_4^{3-} + 2\text{K}^+

This reaction is reversible under certain conditions .

Kinetic Dependence on pH

The rate of hydrolysis correlates with pH due to the influence of deprotonation states:

  • Monoanionic species (e.g., ROPO(OH)2\text{ROPO(OH)}^{2-}) exhibit higher reactivity, as electron-withdrawing groups stabilize transition states .

  • Aryl or acyl phosphate esters hydrolyze faster than alkyl analogs due to resonance stabilization of intermediates .

Biological Interactions

In physiological systems, phosphate esters like this compound are metabolically hydrolyzed:

  • In vivo hydrolysis : The ester bond is cleaved enzymatically or chemically, releasing phosphate and ethanol .

  • Toxicology : Studies on similar alkyl phosphates (e.g., 2-ethylhexyl phosphate) show complete hydrolysis to phosphate and alcohol in mammals, with no accumulation in tissues .

Comparison of Reaction Conditions

Parameter Hydrolysis Biological Metabolism
Mechanism SN2P nucleophilic substitution Enzymatic cleavage
Key Species Monoanions (higher reactivity) Endogenous esterases
Products Ethanol + phosphate ions Ethanol + phosphate
Rate Factors pH, catalysts Enzymatic activity

Neutralization and Stability

While not explicitly detailed in the provided sources, phosphate ester salts generally react with acids to regenerate the free ester:

C2H5OPO(OH)OK2+HClC2H5OPO(OH)H+KCl\text{C}_2\text{H}_5\text{OPO(OH)}\text{OK}_2 + \text{HCl} \rightarrow \text{C}_2\text{H}_5\text{OPO(OH)}\text{H} + \text{KCl}

This reaction is inferred from general phosphate ester chemistry and the synthesis methods described in patents .

Research Findings

  • Kinetic Studies : The hydrolysis rate of phosphate esters varies by orders of magnitude depending on substituents and pH .

  • Biocompatibility : Alkyl phosphate salts are generally non-toxic, with LD₅₀ values exceeding 2 g/kg in acute toxicity studies .

  • Industrial Applications : The compound’s stability in aqueous systems makes it suitable for use in food additives and surfactants .

Scientific Research Applications

Chemistry

Phosphoric acid, ethyl ester, potassium salt serves as a reagent in organic synthesis and acts as a catalyst in various chemical reactions. Its ability to undergo hydrolysis and substitution reactions makes it valuable in the synthesis of other compounds. For instance:

  • Hydrolysis: The ester bond can be hydrolyzed to yield phosphoric acid and ethanol.
  • Substitution: The compound can participate in nucleophilic substitution reactions to form new esters or substituted products.

Biology

In biochemical studies, this compound is employed to investigate phosphorylation processes. Its role as a phosphate donor is crucial in various enzymatic reactions, contributing to cellular signaling pathways and energy transfer mechanisms.

Medicine

This compound has been explored for its potential use in drug delivery systems. It functions as a buffering agent in pharmaceutical formulations, stabilizing active ingredients and enhancing the efficacy of medications over time. Case studies indicate its effectiveness in:

  • Pharmaceutical Formulations: Used as a component to maintain pH stability and improve solubility of drugs.

Industry

This compound finds extensive applications in various industrial processes:

  • Detergents and Surfactants: It acts as an emulsifier and stabilizer in cleaning products, enhancing their effectiveness by improving wetting properties and moisture retention .
  • Corrosion Inhibitors: Utilized in metal finishing and maintenance chemicals due to its ability to inhibit corrosion in aqueous environments .
  • Food Industry: Employed as an emulsifier and stabilizer in processed foods, improving texture and shelf-life by preventing separation.

Case Study 1: Food Industry Application

A study demonstrated that the incorporation of phosphoric acid esters improved the texture and shelf-life of processed foods. The compound enhanced moisture retention, preventing separation during storage.

Case Study 2: Pharmaceutical Formulations

Research has shown that this compound acts as a buffering agent in pharmaceutical products. This role is critical for stabilizing active ingredients, ensuring their effectiveness over time.

Mechanism of Action

The mechanism of action of phosphoric acid, ethyl ester, potassium salt involves its ability to donate phosphate groups in biochemical reactions. It acts as a phosphorylating agent, transferring phosphate groups to target molecules, which can alter their activity and function. This compound is involved in various metabolic pathways, including energy production and signal transduction.

Comparison with Similar Compounds

Key Properties :

  • Function : Acts as a surfactant, emulsifier, or corrosion inhibitor in industrial and cosmetic formulations .

Phosphoric acid esters and their potassium salts vary significantly based on alkyl chain length, solubility, and applications. Below is a detailed comparison:

Structural and Functional Differences

Phosphoric Acid, Ethyl Ester, Potassium Salt
  • Alkyl Chain : Ethyl (C₂) group.
  • Solubility : High water solubility due to short alkyl chain and polar phosphate group.
  • Applications : Used in niche industrial processes (e.g., metal treatment, specialty surfactants) .
Potassium Octyl Hydrogen Phosphate (CAS 41989-08-6)
  • Molecular Formula : C₈H₁₈KO₄P (from ).
  • Alkyl Chain : Octyl (C₈) group.
  • Solubility : Moderate solubility; balances hydrophilic (phosphate) and hydrophobic (octyl) properties.
  • Applications : Intermediate-chain surfactants in detergents and agrochemicals .
Potassium Cetyl Phosphate (CAS 90506-45-9)
  • Alkyl Chain : Cetyl (C₁₆) group.
  • Solubility : Low water solubility; requires emulsification for cosmetic use.
  • Applications : Primary use in cosmetics (e.g., creams, lotions) as a stabilizing agent .
Potassium C9-15 Alkyl Phosphate (CAS 190454-07-0)
  • Alkyl Chain : Mixed C9–C15 chains.
  • Solubility : Tunable based on chain length; used in formulations requiring adjustable hydrophobicity.
  • Applications : Versatile emulsifier in personal care products and industrial lubricants .

Comparative Data Table

Compound Molecular Formula Alkyl Chain Molecular Weight Solubility Key Applications Regulatory Reference
Phosphoric acid, ethyl ester, K⁺ C₂H₅OPO₃K C₂ (ethyl) ~182.2 (est.) High in water Industrial surfactants 40 CFR 721.6110
Potassium octyl hydrogen phosphate C₈H₁₈KO₄P C₈ (octyl) 248.3 Moderate Detergents, agrochemicals EINECS 255-609-6
Potassium cetyl phosphate C₁₆H₃₄PO₄K C₁₆ (cetyl) ~392.5 (est.) Low Cosmetic emulsifiers CIR Safety Assessment
Potassium C9-15 alkyl phosphate Variable C9–C15 ~300–400 (est.) Adjustable Personal care, lubricants 40 CFR 721.10685

Research Findings and Performance

  • Hydrolysis Stability : Shorter alkyl chains (e.g., ethyl) hydrolyze faster to phosphoric acid under acidic or alkaline conditions compared to longer chains (e.g., cetyl) .
  • Surfactant Efficiency : Longer alkyl chains (C9–C16) provide better emulsification in oil-water systems, while ethyl derivatives are more suited for aqueous formulations .
  • Toxicity : Ethyl esters may exhibit higher acute toxicity due to faster bioavailability, whereas longer-chain derivatives persist in environments, raising chronic exposure concerns .

Biological Activity

Phosphoric acid, ethyl ester, potassium salt, commonly known as dipotassium ethyl phosphate, is a chemical compound with various biological activities. This article provides a comprehensive overview of its biological roles, safety assessments, and applications based on diverse research findings.

  • Molecular Formula : C4_4H8_8K2_2O4_4P
  • Molecular Weight : Approximately 202.23 g/mol
  • Appearance : White crystalline solid, soluble in water

This compound is characterized by its phosphate ester structure, which incorporates potassium ions. It serves as a nutrient source and stabilizing agent in various formulations.

Nutritional Role

This compound plays a vital role in cellular functions and metabolism due to its content of potassium and phosphate. Potassium is essential for numerous physiological processes, including:

  • Regulation of osmotic pressure
  • Nerve impulse transmission
  • Muscle contraction

Phosphate is crucial for energy transfer within cells, primarily through ATP (adenosine triphosphate) synthesis.

Buffering Agent

This compound acts as a buffering agent in biological systems, helping to maintain pH levels. Its buffering capacity is particularly beneficial in food applications and pharmaceuticals where pH stability is critical.

Safety and Toxicological Studies

Various studies have assessed the safety of phosphoric acid esters, including the potassium salt. Key findings include:

  • Acute Toxicity : The oral LD50 in rats was found to be greater than 2 g/kg for various alkyl phosphates, indicating relatively low toxicity .
  • Repeated Dose Toxicity : In 14-day studies, potassium lauryl phosphate exhibited a no-observable adverse effect level (NOAEL) of 600 mg/kg bw/day for both genders .
  • Metabolism : Research using P31-nuclear magnetic resonance (NMR) spectroscopy showed that phosphoric acid esters are efficiently absorbed and metabolized by the body without accumulation .

Applications

This compound has diverse applications across various fields:

  • Food Industry : Used as an acidity regulator and nutrient source.
  • Agriculture : Serves as a fertilizer component providing essential nutrients.
  • Pharmaceuticals : Utilized in formulations requiring pH stabilization.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to other related compounds:

Compound NameMolecular FormulaUnique Features
Phosphoric acid, sodium saltNa3_3PO4_4Commonly used as a food additive
Phosphoric acid, butyl esterC4_4H9_9O4_4PUsed in industrial applications
Phosphoric acid, monoethyl esterC2_2H7_7O4_4PPrimarily used in food applications

Case Studies and Research Findings

  • Nutritional Studies : Research indicates that phosphoric acid esters can enhance nutrient uptake in plants when used as fertilizers. They are absorbed and converted into bioavailable forms over time .
  • Toxicological Assessments : A safety assessment conducted on alkyl phosphates concluded that these compounds are safe for use in cosmetics and food products when used according to current practices .
  • Metabolic Pathway Analysis : Studies have shown that phosphoric acid esters undergo hydrolysis to release phosphate ions efficiently utilized by cells .

Q & A

Q. What established synthetic routes are used to prepare phosphoric acid ethyl ester potassium salt, and what reaction conditions are critical for yield optimization?

Phosphoric acid ethyl ester potassium salt is synthesized via esterification of phosphoric acid with ethanol, followed by neutralization with potassium hydroxide. Key steps include:

  • Esterification : Reacting phosphoric acid with ethanol in the presence of a catalyst (e.g., trimethylamine) at 0°C to form the monoethyl ester .
  • Neutralization : Adding potassium hydroxide to the esterified product to obtain the potassium salt. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of ethanol to phosphoric acid), controlled temperature (<50°C to prevent decomposition), and inert atmospheres to avoid side reactions .

Q. How is the structural integrity of phosphoric acid ethyl ester potassium salt confirmed in experimental settings?

Researchers use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR identifies phosphorus-containing groups, while 1^{1}H NMR confirms ethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., m/z 398.6 for C16_{16}H33_{33}K2_2O4_4P) .
  • Elemental Analysis : Validates potassium content via flame photometry or inductively coupled plasma (ICP) .

Q. What are the primary research applications of phosphoric acid ethyl ester potassium salt in biochemistry and materials science?

  • Biochemistry : Acts as a model compound for studying phosphate ester hydrolysis, a key process in ATP and DNA metabolism .
  • Materials Science : Investigated as a flame-retardant additive or electrolyte component in lithium-ion batteries due to its thermal stability and ionic conductivity .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported solubility and stability data for phosphoric acid ethyl ester potassium salt?

Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). Methodological approaches include:

  • Controlled Replication : Repeating studies under standardized conditions (e.g., aqueous vs. organic solvents) .
  • Advanced Analytical Techniques : Using dynamic light scattering (DLS) to assess aggregation in aqueous solutions or thermogravimetric analysis (TGA) for stability under thermal stress .

Q. What strategies are employed to mitigate side reactions during the synthesis of phosphoric acid ethyl ester potassium salt?

Common challenges include di- or tri-ester formation and potassium salt hydrolysis. Solutions involve:

  • Stepwise Esterification : Sequential addition of ethanol to phosphoric acid to favor monoester formation .
  • Protective Atmospheres : Using nitrogen or argon to prevent oxidation or moisture ingress during neutralization .
  • pH Monitoring : Maintaining neutralization at pH 7–8 to avoid alkaline degradation .

Q. How is phosphoric acid ethyl ester potassium salt utilized in lithium-ion battery research, and what performance metrics are evaluated?

As a potential electrolyte additive, its flame-retardant properties and ionic conductivity are tested via:

  • Electrochemical Stability : Cyclic voltammetry to assess redox behavior within battery voltage ranges .
  • Thermal Safety : Differential scanning calorimetry (DSC) to measure exothermic decomposition thresholds .
  • Ionic Conductivity : Electrochemical impedance spectroscopy (EIS) to evaluate ion transport efficiency .

Q. What analytical challenges arise in detecting trace impurities or degradation products of phosphoric acid ethyl ester potassium salt?

Impurities (e.g., residual ethanol, diethyl phosphate) often occur at concentrations below detection limits. Researchers address this by:

  • Hyphenated Techniques : Coupling gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry for enhanced sensitivity .
  • Isotopic Labeling : Using 18^{18}O-labeled compounds to track hydrolysis pathways .

Safety and Handling

Q. What safety protocols are essential when handling phosphoric acid ethyl ester potassium salt in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation or dermal contact .
  • Ventilation : Use fume hoods to avoid vapor accumulation, as esters may release toxic fumes upon decomposition .
  • Storage : Keep in airtight containers under dry, inert conditions to prevent hygroscopic degradation .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in studies involving phosphoric acid ethyl ester potassium salt?

Best practices include:

  • Detailed Reaction Logs : Documenting exact molar ratios, catalyst batches, and ambient conditions .
  • Reference Standards : Using commercially available potassium salts (e.g., CAS 37203-76-2) for calibration .
  • Collaborative Validation : Cross-laboratory replication of key experiments to confirm findings .

Q. What computational tools are used to model the interactions of phosphoric acid ethyl ester potassium salt in biological or material systems?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict:

  • Solvent Interactions : Hydration shells in aqueous environments .
  • Binding Affinities : Interactions with proteins or electrode surfaces .

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